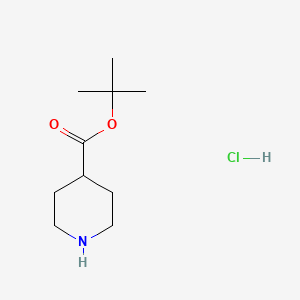

Tert-butyl piperidine-4-carboxylate hydrochloride

Description

Propriétés

IUPAC Name |

tert-butyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFRGIAACOBTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655072 | |

| Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892493-65-1 | |

| Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification Using Di-tert-butyl Dicarbonate (Boc Protection)

One of the most reliable and widely used methods for preparing tert-butyl piperidine-4-carboxylate involves reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine.

-

- Dissolve piperidine-4-carboxylic acid in an aqueous sodium hydroxide solution.

- Add tert-butyl alcohol as a co-solvent.

- Slowly add di-tert-butyl dicarbonate at 0°C to control reaction rate.

- Stir the mixture overnight at ambient temperature to ensure complete reaction.

- Concentrate the reaction mixture partially under reduced pressure.

- Acidify with dilute hydrochloric acid to precipitate the tert-butyl ester.

- Filter, wash, and dry the solid to obtain this compound.

| Reagent | Amount | Conditions |

|---|---|---|

| Piperidine-4-carboxylic acid | 700 g (5.42 mol) | Dissolved in 1N NaOH (6.5L) |

| Di-tert-butyl dicarbonate | 1295.8 g (5.94 mol) | Added slowly at 0°C |

| tert-Butanol | 6.5 L | Co-solvent |

| Stirring time | Overnight | Ambient temperature |

| Workup | Acidify with 10% HCl | Precipitation of product |

- Yield and Purity:

- Yield reported as 100% based on starting acid.

- Melting point: 144-146°C indicating high purity.

This method is scalable and has been used in industrial settings due to its high yield and reproducibility.

Boc Protection via Triethylamine and Di-tert-butyl Chloroformate

An alternative method involves the reaction of piperidine-4-carboxylic acid with tert-butyl chloroformate in the presence of triethylamine as a base.

- Procedure:

- Dissolve piperidine-4-carboxylic acid in an appropriate solvent.

- Add triethylamine to neutralize the HCl generated.

- Slowly add tert-butyl chloroformate under stirring at room temperature or slightly elevated temperature.

- Stir for several hours to form the tert-butyl ester intermediate.

- Isolate the product by filtration or extraction.

This approach is commonly used for related derivatives and can be adapted for this compound synthesis.

Conversion to Hydrochloride Salt

After esterification, the free base tert-butyl piperidine-4-carboxylate is converted to its hydrochloride salt for improved stability.

- Typical Procedure:

- Dissolve the tert-butyl ester in an organic solvent such as dichloromethane.

- Bubble or add hydrogen chloride gas or use hydrochloric acid in ether.

- Precipitate the hydrochloride salt by cooling or adding a non-solvent.

- Filter and dry the solid under reduced pressure.

This step ensures the product is isolated as a crystalline hydrochloride salt with enhanced handling properties.

Industrial Production Considerations

- Scale-up: Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve yield.

- Purity Optimization: Reaction parameters such as temperature, pH, and reagent addition rates are optimized to minimize by-products.

- Environmental and Safety: Use of aqueous media and mild conditions reduces hazardous waste and improves safety profiles.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Esterification (Boc protection) | Piperidine-4-carboxylic acid, di-tert-butyl dicarbonate, NaOH, tert-butanol, 0°C to RT, overnight stirring | ~100% yield, m.p. 144-146°C | High purity, scalable industrial method |

| Esterification (chloroformate) | Piperidine-4-carboxylic acid, tert-butyl chloroformate, triethylamine, RT, several hours | High yield (varies) | Alternative method, adaptable |

| Hydrochloride salt formation | tert-butyl piperidine-4-carboxylate, HCl gas or HCl in ether, cooling | Crystalline hydrochloride salt | Improves stability and solubility |

Research Findings and Notes

- The Boc protection method using di-tert-butyl dicarbonate under basic aqueous conditions is the most documented and yields a highly pure product suitable for further synthetic applications.

- The hydrochloride salt form is preferred for storage and handling due to its crystalline nature and enhanced solubility.

- Industrial adaptations focus on continuous processing and precise control of reaction parameters to maximize yield and minimize impurities.

- Related literature emphasizes the importance of controlling pH and temperature during esterification to prevent side reactions such as hydrolysis or over-esterification.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces piperidine derivatives .

Applications De Recherche Scientifique

Cancer Research

tBPC-HCl has garnered attention for its role in targeting the androgen receptor (AR), a crucial player in the growth and progression of prostate cancer. Preclinical studies indicate that tBPC-HCl can promote AR degradation, potentially offering a novel therapeutic strategy for castration-resistant prostate cancer (CRPC) by inhibiting cell growth and proliferation.

Key Findings:

- Mechanism of Action: tBPC-HCl binds to the AR, leading to its degradation.

- Preclinical Evidence: Effective in cell lines and animal models, showing significant inhibition of cancer cell proliferation.

Central Nervous System Effects

Research suggests that tBPC-HCl may exhibit analgesic and anxiolytic properties due to its structural similarity to other piperidine derivatives. In vitro studies have indicated potential anti-inflammatory effects, making it a candidate for pain management therapies.

Potential Applications:

- Analgesics: Could interact with opioid receptors involved in pain modulation.

- Anxiolytics: May influence neurotransmitter systems to alleviate anxiety symptoms.

Synthetic Routes

The synthesis of tBPC-HCl typically involves several key steps that can be optimized for yield and purity. Common methods include reactions with N-ethyl-N,N-diisopropylamine in solvents like N,N-dimethyl acetamide under controlled conditions .

Synthesis Overview:

Mécanisme D'action

The mechanism of action of tert-butyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In pharmaceutical research, it is often used to study the binding and inhibition of enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 892493-65-1

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Appearance : White to light yellow crystalline powder .

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Purity : ≥99.0% .

Applications: Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. For example, it reacts with ethyl 6-chloro-5-cyano-2-methylnicotinate in DMA at 80°C in the presence of DIPEA to form advanced intermediates .

Comparative Analysis with Structurally Similar Compounds

Tert-Butyl Piperidine-4-Carboxylate (Free Base)

- CAS No.: 138007-24-6

- Molecular Formula: C₁₀H₁₉NO₂

- Molecular Weight : 185.26 g/mol

- Key Differences: Lacks the hydrochloride counterion, resulting in lower molecular weight and altered solubility (e.g., reduced polarity compared to the hydrochloride salt). pKa: Predicted at 9.78, suggesting basicity suitable for protonation in acidic environments .

Applications : Used as a precursor in organic synthesis where neutral pH conditions are required.

Ethyl 2-(Piperidin-4-yl)Acetate Hydrochloride

- CAS No.: 1360438-13-6

- Similarity Score : 0.86 (vs. target compound’s 0.89) .

- Molecular Formula: C₉H₁₈ClNO₂

- Functional Group Impact: The acetate moiety may enhance reactivity in nucleophilic acyl substitution reactions compared to the tert-butyl carboxylate.

Applications : Intermediate in peptide-mimetic drug design due to its flexible backbone.

Tert-Butyl 2-(Piperidin-4-yl)Acetate Oxalate

- CAS No.: 16780-05-5

- Similarity Score : 0.84 .

- Molecular Formula: C₁₁H₂₁NO₂·C₂H₂O₄ (oxalate salt).

- Key Differences: Counterion: Oxalate instead of hydrochloride, leading to differences in crystallization behavior and solubility (e.g., lower solubility in non-polar solvents). Acetate vs. Carboxylate: The additional methylene group in the acetate chain may alter binding affinity in biological systems.

Applications : Utilized in formulations requiring controlled-release properties due to oxalate’s slow dissolution profile.

Tert-Butyl 4-Guanidinopiperidine-1-Carboxylate Hydrochloride

- CAS No.: Not explicitly provided (see ).

- Molecular Features: Incorporates a guanidino group (-NH-C(NH₂)₂) at the 4-position of the piperidine ring.

- Key Differences: Basicity: The guanidino group significantly increases basicity (pKa ~13), enhancing interactions with acidic biological targets . Solubility: Hydrochloride salt improves aqueous solubility, critical for in vitro assays.

Applications: Probing enzyme active sites (e.g., serine proteases) due to the guanidino group’s affinity for carboxylate residues.

Tert-Butyl 4-(6-Chloropyrazin-2-yl)Piperidine-1-Carboxylate

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₁₄H₁₈ClN₃O₂.

- Key Differences :

Applications : Building block for heterocyclic drug candidates targeting kinase inhibitors.

Comparative Data Table

Research Findings and Trends

- Solubility and Stability : Hydrochloride salts (e.g., target compound) are preferred in aqueous reaction systems, while free bases (e.g., CAS 138007-24-6) excel in organic solvents .

- Functional Group Impact : The tert-butyl group in the target compound enhances steric protection of the carboxylate, reducing unintended hydrolysis during synthesis .

- Biological Relevance: Guanidino-containing derivatives () show higher target affinity but require careful handling due to increased basicity .

Activité Biologique

Tert-butyl piperidine-4-carboxylate hydrochloride (tBPC-HCl) is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a carboxylate functional group. Its chemical formula is . The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications .

Androgen Receptor Degradation

One of the primary mechanisms of action for tBPC-HCl involves its interaction with the androgen receptor (AR). This receptor is crucial in the growth and progression of prostate cancer cells. tBPC-HCl has been shown to promote the degradation of AR, potentially offering a novel therapeutic strategy for castration-resistant prostate cancer (CRPC) .

G-Protein Coupled Receptor Agonism

tBPC-HCl derivatives have also been studied for their agonistic effects on G-protein coupled receptors (GPCRs), particularly GPR119. This receptor plays a significant role in glucose metabolism and insulin secretion. Some derivatives have exhibited promising results in enhancing glucose-dependent insulin secretion, indicating potential applications in diabetes treatment .

Biological Activities

The biological activities of tBPC-HCl can be summarized as follows:

- Anticancer Activity : Preclinical studies indicate that tBPC-HCl effectively inhibits the growth and proliferation of prostate cancer cells by degrading AR protein .

- Antidiabetic Potential : Certain derivatives have shown enhanced insulin secretion capabilities, suggesting their use in managing diabetes .

- Neuropharmacological Effects : Due to its structural similarities with other piperidine derivatives, tBPC-HCl may interact with neurotransmitter systems, indicating potential analgesic and anxiolytic properties .

Case Studies and Experimental Data

- Prostate Cancer Studies : In vitro studies utilizing prostate cancer cell lines demonstrated that tBPC-HCl significantly inhibited AR activity, leading to reduced cell proliferation. These findings were supported by animal model studies showing tumor growth inhibition .

- Diabetes Research : Experimental assays indicated that certain derivatives of tBPC-HCl enhanced glucose-dependent insulin secretion in pancreatic beta-cell lines, providing evidence for its potential as an antidiabetic agent .

- Neuropharmacology : Research has suggested that tBPC-HCl may exhibit anti-inflammatory properties, which could be beneficial in pain management therapies. Further studies are required to elucidate its mechanisms of action within the central nervous system .

Comparative Analysis with Similar Compounds

To better understand the unique properties of tBPC-HCl, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Hydroxyethyl substitution | Antidiabetic properties |

| Tert-butyl 4-propioloylpiperazine-1-carboxylate | Propiolate group | Potential GPR119 agonist |

| N-benzylpiperidine-4-carboxylic acid | Benzyl substitution | Antidepressant effects |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Carbamate derivative | Neuroprotective properties |

The unique combination of structural features in tBPC-HCl contributes to its specific biological activities compared to these similar compounds .

Q & A

Q. What are the recommended synthesis routes for tert-butyl piperidine-4-carboxylate hydrochloride, and how can purity be optimized?

The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with tert-butyl protecting groups under anhydrous conditions. For example, methyl piperidine-4-carboxylate hydrochloride (a structurally similar compound) is synthesized via esterification followed by hydrochloride salt formation, achieving >98% purity through silica gel column chromatography . Key steps include controlled temperature (e.g., 20°C reaction conditions) and inert atmosphere to minimize side reactions. Purity optimization requires iterative recrystallization and analytical techniques like HPLC .

Q. How should researchers characterize the structural and chemical properties of this compound?

Structural confirmation relies on:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry .

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm), while FT-IR confirms carboxylate and hydrochloride moieties .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₃₀N₂O₂ for a related piperidine derivative ).

Q. What are the best practices for storing this compound to ensure stability?

Store in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic and prone to hydrolysis; desiccants like silica gel should be used. Decomposition risks increase above 25°C, generating piperidine and CO₂ .

Q. Which solvents are compatible for dissolving this compound in experimental setups?

It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Methanol and ethanol are suitable for dilution but may require sonication. Avoid chloroform due to potential HCl displacement reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

A 2³ factorial design can systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, varying temperatures (20°C vs. 40°C) and molar ratios (1:1 vs. 1:1.2) identifies optimal yields while minimizing byproducts like N-alkylated impurities . Response surface methodology (RSM) further refines nonlinear interactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition assays (e.g., varying IC₅₀ values) may arise from differences in buffer pH or assay protocols. Standardize conditions using reference inhibitors and validate via orthogonal methods (e.g., SPR for binding affinity). Piperidine derivatives often exhibit pH-dependent activity due to protonation of the amine group .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model membrane permeability. ADMET predictors (e.g., SwissADME) estimate log P (~2.5) and bioavailability. PubChem data (CID: 15565775) provides reference physicochemical parameters for QSAR modeling .

Q. How can degradation products be identified and quantified during stability studies?

Accelerated stability testing (40°C/75% RH for 1–3 months) coupled with LC-MS/MS identifies degradation pathways. Hydrolysis of the tert-butyl group generates piperidine-4-carboxylic acid, detectable via ion-pair chromatography. Quantify using calibration curves with synthetic standards .

Q. What in vitro models are suitable for studying its biological activity?

Use cell lines expressing target receptors (e.g., GPCRs) for functional assays. For neuroactivity, primary neuronal cultures or SH-SY5Y cells are ideal. Pre-treat with P-glycoprotein inhibitors (e.g., verapamil) to assess blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.